molecular formula C11H9FN6O B5864260 Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- CAS No. 704875-40-1

Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-

Cat. No.: B5864260
CAS No.: 704875-40-1
M. Wt: 260.23 g/mol
InChI Key: YJFDRFXUDHUQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- is a useful research compound. Its molecular formula is C11H9FN6O and its molecular weight is 260.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide is 260.08218709 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its synthesis, biological assays, structure-activity relationships (SAR), and case studies that illustrate its efficacy against various biological targets.

1. Chemical Structure and Properties

The compound's chemical formula is C12H12FN5OC_{12}H_{12}FN_{5}O, with a molecular weight of approximately 258.23 g/mol. The presence of the tetrazole ring and cyano group contributes to its unique pharmacological properties. The compound exhibits lipophilicity, which is essential for membrane permeability and bioavailability.

2.1 Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzamide derivatives, including the target compound. The following table summarizes findings related to its antibacterial and antifungal activities:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-Staphylococcus aureus32 µMAntibacterial
4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-Escherichia coli64 µMAntibacterial
4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-Candida albicans3.92 mMAntifungal

These results indicate that the compound possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal activity against C. albicans .

2.2 GPR35 Agonism

Recent research has identified G protein-coupled receptor 35 (GPR35) as a novel target for treating pain and metabolic disorders. Compounds similar to benzamide derivatives have shown promising agonistic activity on GPR35, which could be leveraged for therapeutic applications. For example, derivatives of benzamide with tetrazole groups have been synthesized and tested for their ability to activate GPR35, demonstrating dose-dependent responses in cellular assays .

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide scaffold significantly impact biological activity. Notably:

  • Substituent Positioning : The position of substituents on the benzene ring affects potency; para-substituted derivatives often exhibit higher activity than ortho or meta positions.
  • Functional Group Variations : Electron-withdrawing groups like cyano enhance activity compared to electron-donating groups .

The following table illustrates the potency of various substituted benzamides:

CompoundSubstituent PositionEC50 (µM)
42 Para0.059
54 Ortho0.86
55 Meta1.94

These findings suggest that careful tuning of substituents can optimize the biological efficacy of benzamide derivatives .

4.1 Antimicrobial Efficacy

In a study evaluating a series of benzamide derivatives against fungal pathogens, compound 7h exhibited significant inhibitory activity against Sclerotinia sclerotiorum, with an EC50 value of 11.61 µg/mL, highlighting the potential of benzamide derivatives in agricultural applications .

4.2 GPR35 Activation

A dynamic mass redistribution assay demonstrated that certain benzamide derivatives could effectively activate GPR35 in HT-29 cell lines, suggesting their potential use in treating inflammatory conditions . The desensitization effects observed indicate a complex interaction with this receptor that warrants further investigation.

Properties

IUPAC Name

4-cyano-N-(2-ethyltetrazol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6O/c1-2-18-16-11(15-17-18)14-10(19)8-4-3-7(6-13)5-9(8)12/h3-5H,2H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFDRFXUDHUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359213
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704875-40-1
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.